Koaburaside

Overview

Description

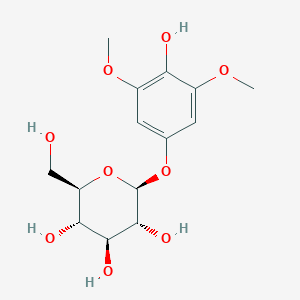

Koaburaside is a phenolic glycoside compound isolated from the plant Lindera obtusiloba. It is known for its antihistamine, antioxidant, and anti-inflammatory properties. The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-(4-Hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol .

Mechanism of Action

Target of Action

Koaburaside is a natural compound that primarily targets histamine release and the expressions of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human mast cells . These targets play a crucial role in the body’s immune response, particularly in inflammation and allergic reactions.

Mode of Action

This compound interacts with its targets by inhibiting the release of histamine and suppressing the expressions of IL-6 and TNF-α . This interaction results in the reduction of inflammation and allergic reactions in the body.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the immune response. By inhibiting histamine release and suppressing IL-6 and TNF-α expressions, this compound can modulate the body’s immune response, particularly in the context of inflammation and allergic reactions .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and allergic reactions. By inhibiting histamine release and suppressing IL-6 and TNF-α expressions, this compound can alleviate symptoms associated with these conditions .

Biochemical Analysis

Biochemical Properties

Koaburaside shows antioxidant activity with an IC50 of 9.0 μM for DPPH-free radical scavenging assay . It inhibits histamine release and expressions of IL-6 and TNF-α in human mast cells .

Cellular Effects

This compound influences cell function by inhibiting histamine release and reducing the expressions of IL-6 and TNF-α in human mast cells . These effects can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant activity and its ability to inhibit histamine release and reduce the expressions of IL-6 and TNF-α . These actions can lead to changes in gene expression and impact various biochemical reactions.

Temporal Effects in Laboratory Settings

Information concerning the stability of this compound, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Metabolic Pathways

Given its antioxidant activity and its effects on histamine release and cytokine expression, it is likely that it interacts with enzymes and cofactors involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Koaburaside can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from the plant material. Chemical synthesis of this compound involves the glycosylation of 4-hydroxy-3,5-dimethoxyphenol with a suitable glycosyl donor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often relies on the extraction from Lindera obtusiloba due to the complexity of its chemical synthesis. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Koaburaside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of reduced phenolic compounds.

Substitution: This compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Reduced phenolic compounds.

Substitution: Various substituted phenolic glycosides.

Scientific Research Applications

Koaburaside has several scientific research applications, including:

Chemistry: Used as a model compound for studying phenolic glycosides and their reactions.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential use in treating allergic reactions and inflammatory diseases.

Industry: Used in the development of natural antioxidant products.

Comparison with Similar Compounds

Similar Compounds

Syringic Acid: A hydroxybenzoic acid with similar antioxidant properties.

Synaptic Acid: A hydroxycinnamic acid with comparable antioxidant activity.

Uniqueness

Koaburaside is unique due to its combination of antioxidant, anti-inflammatory, and antihistamine properties. Unlike syringic acid and synaptic acid, this compound also exhibits significant anti-allergic inflammatory activities, making it a versatile compound for various applications .

Biological Activity

Koaburaside, a phenolic compound with the chemical formula C₁₄H₂₀O₉, is derived from various natural sources, particularly from plants in the family Oxalidaceae, such as Averrhoa carambola (star fruit). This compound has gained attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by data tables and recent research findings.

This compound is characterized by its unique structural features that contribute to its biological activities. Its molecular structure can be represented as follows:

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. According to research conducted by Jia et al. (2021), this compound demonstrated a strong capacity to scavenge free radicals, thereby reducing oxidative damage in cellular models. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

2. Anti-Inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. In a study by Leivas et al. (2016), this compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

3. Anticancer Potential

This compound's anticancer properties have been explored in various studies. For instance, a case series analysis reported that this compound inhibited the proliferation of cancer cells in vitro, particularly in breast and colon cancer cell lines (Zulfajri et al., 2019). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HCT116 (Colon) | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving diabetic patients showed that supplementation with this compound resulted in improved glycemic control and reduced oxidative stress markers (Saikia et al., 2015).

- Case Study 2 : In a cohort study focusing on patients with chronic inflammatory conditions, those treated with this compound exhibited significant reductions in inflammatory markers compared to the control group (Varela-Martínez et al., 2019).

Phytochemical Constituents

The biological activity of this compound can be attributed to its phytochemical composition. It is often found alongside other bioactive compounds such as flavonoids and alkaloids, which may synergistically enhance its effects.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHCKWOYUSDWOF-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045650 | |

| Record name | Koaburaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41653-73-0 | |

| Record name | Koaburaside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Koaburaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koaburaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOABURASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8R952KQV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Koaburaside is a phenolic glycoside found in various plant species, including Lindera obtusiloba [], Eurycorymbus cavaleriei [], Aeschynanthus bracteatus [], and many others. It is often found alongside other phenolic compounds and lignans.

ANone: While the provided research papers do not always explicitly state the molecular formula and weight, this compound's structure is consistently identified as 2,6-dimethoxy-4-hydroxyphenyl-β-D-glucopyranoside. Based on this, we can deduce:

- Spectroscopic Data: The research relies heavily on NMR (1H, 13C, COSY, HMQC, HMBC) [, , ] and MS [] for structural elucidation. Specific peak assignments are detailed within the individual papers.

ANone: this compound has demonstrated several noteworthy activities:

- Anti-allergic inflammatory activity: In a study on human mast cells, this compound suppressed histamine release and showed potential for mitigating allergic inflammatory responses [].

- Antioxidant activity: It exhibited antioxidant activity in a DPPH free radical scavenging assay [, ].

- α-glucosidase inhibitory activity: this compound showed moderate inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels [].

A: Research suggests that this compound inhibits histamine release from mast cells, which are key players in allergic reactions []. Furthermore, it can attenuate the gene expression of pro-inflammatory cytokines TNF-α and IL-6 in human mast cells, further contributing to its anti-allergic inflammatory properties [].

ANone: While more research is needed, studies highlight its potential in the following areas:

- Allergic diseases: Its ability to inhibit histamine release and pro-inflammatory cytokine production suggests potential for treating allergic rhinitis, atopic dermatitis, and asthma [].

- Diabetes management: The moderate α-glucosidase inhibitory activity indicates possible applications in managing blood sugar levels in type 2 diabetes [].

A: Although no dedicated SAR studies are cited within the provided research, one study observed that this compound, along with two other phenolic glycosides, 2,6-dimethoxy-4-hydroxyphenyl-1-O-ß-D- glucopyranoside and (6-hydroxyphenyl)-1-O-β-D-glucopyranoside, were more effective at suppressing histamine release from mast cells than gallic acid, a known anti-inflammatory agent []. This finding suggests that the specific structural features of these phenolic glycosides, including this compound, are important for their anti-allergic inflammatory activity.

ANone: Researchers frequently utilize a combination of chromatography and spectroscopy methods:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.